molecular formula C19H25N7OS2 B2720141 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172986-11-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2720141
CAS No.: 1172986-11-6
M. Wt: 431.58
InChI Key: NYFVCOQPADUNKM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylthio group and at position 2 with an acetamide-linked piperazine moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazole-piperazine-benzimidazole hybrids) demonstrate anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7OS2/c1-3-28-19-23-22-18(29-19)21-17(27)13-26-10-8-25(9-11-26)12-16-20-14-6-4-5-7-15(14)24(16)2/h4-7H,3,8-13H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFVCOQPADUNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic compound that integrates a thiadiazole moiety with a benzimidazole and piperazine structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide an overview of its biological activity based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects against various strains of bacteria. For instance:

CompoundTarget StrainConcentration (μg/mL)Inhibition Rate (%)
51mXanthomonas oryzae pv. oryzicola10030
51mXanthomonas oryzae pv. oryzae10056

This compound outperformed the commercial bactericide thiodiazolecopper in effectiveness against these pathogens .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular activity. A series of related compounds were tested against Mycobacterium tuberculosis, with several showing potent activity with MIC values as low as 3.125 μg/mL. The presence of specific substituents on the thiadiazole ring enhanced this activity, indicating that modifications can lead to improved efficacy .

Anticancer Activity

Emerging studies suggest that compounds containing the thiadiazole moiety can exhibit anticancer properties. For example, derivatives were tested against various cancer cell lines, including breast cancer and prostate cancer cells. The results indicated that certain derivatives had IC50 values lower than that of standard treatments like cisplatin, showcasing their potential as anticancer agents:

CompoundCell LineIC50 (μM)
5aMCF-715.4
5bHCT-1162.2

These findings underscore the potential of thiadiazole-based compounds in cancer therapy .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to cell death in pathogenic organisms and cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide has shown effectiveness against various bacterial strains. Studies suggest that the presence of functional groups enhances its interaction with microbial targets, leading to effective inhibition of growth .

Anticancer Properties

The compound's structure allows it to interact with biological pathways involved in cancer cell proliferation. Preliminary studies have demonstrated its potential as an anticancer agent, particularly through mechanisms that induce apoptosis in cancer cells. The structure–activity relationship indicates that modifications to the thiadiazole ring can significantly enhance its anticancer efficacy .

Anticonvulsant Activity

In pharmacological assessments, derivatives of thiadiazole compounds have been evaluated for anticonvulsant properties. This compound has been subjected to tests that indicate its potential in providing protection against induced convulsions .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions:

  • Formation of Thiadiazole Ring : Initial reactions involve creating the thiadiazole core from appropriate precursors.
  • Substitution Reactions : Subsequent steps include substituting various functional groups to enhance biological activity.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and minimizing toxicity towards normal cells .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole-Piperazine Hybrids

The target compound shares structural motifs with several synthesized derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID (Evidence Source) Core Structure Modifications Melting Point (°C) Key Functional Groups
Target Compound 5-(Ethylthio)-1,3,4-thiadiazole; 4-((1-methylbenzimidazol-2-yl)methyl)piperazine-acetamide N/A Ethylthio, benzimidazole-methyl-piperazine
4g () 5-(4-Chlorophenyl)-1,3,4-thiadiazole; 4-(4-fluorophenyl)piperazine-acetamide 203–205 Chlorophenyl, fluorophenyl-piperazine
4h () 5-(4-Chlorophenyl)-1,3,4-thiadiazole; 4-(furan-2-carbonyl)piperazine-acetamide 180–182 Furan-carbonyl-piperazine
2a–2h () 5-Methyl/ethyl-1,3,4-thiadiazole; 4-substituted piperazine-acetamide N/A Varied piperazine substituents (e.g., benzyl, aryl)
BZ-IV () 1,3-Benzothiazole; 4-methylpiperazine-acetamide N/A Benzothiazole, methylpiperazine
Key Observations:
  • Substituent Effects on Lipophilicity : The ethylthio group in the target compound likely enhances lipophilicity compared to chlorophenyl (4g, 4h) or methyl/ethyl groups (2a–2h), which may influence bioavailability .
  • Piperazine Modifications : The benzimidazole-methyl group on piperazine distinguishes the target compound from analogs with fluorophenyl (4g) or furan-carbonyl (4h) substituents. This modification may improve binding to targets like kinases or GPCRs due to benzimidazole’s planar aromaticity .

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:
The compound is synthesized via multi-step reactions involving condensation and cyclization. A common approach includes:

  • Step 1: Reacting a 1-methyl-1H-benzo[d]imidazole derivative with chloroacetyl chloride to form the piperazine-linked intermediate.
  • Step 2: Introducing the ethylthio-thiadiazole moiety through nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate as a base .
    Characterization:
  • Spectroscopic Analysis: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon backbone. IR spectroscopy identifies functional groups like acetamide (C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Basic: How is the pharmacological potential of this compound evaluated in early-stage research?

Answer:
Initial pharmacological screening involves:

  • In vitro assays: Test inhibition of target enzymes (e.g., cyclooxygenases COX-1/2) using enzyme-linked immunosorbent assays (ELISA) .
  • Docking studies: Molecular docking with software like AutoDock Vina predicts binding affinity to receptors (e.g., COX-2 active site). Pose validation includes RMSD calculations to compare with co-crystallized ligands .
  • Cytotoxicity profiling: Use MTT assays on cell lines (e.g., HepG2) to assess IC50_{50} values and selectivity indices .

Advanced: What challenges arise in structural elucidation, and how are they resolved?

Answer:
Challenges:

  • Polymorphism: Crystallization conditions (e.g., solvent choice) may yield different polymorphs, altering XRD patterns .
  • Signal overlap in NMR: Similar proton environments in the thiadiazole and benzoimidazole rings complicate peak assignment .
    Solutions:
  • X-ray crystallography: Resolve absolute configuration and intermolecular interactions. For example, used XRD to confirm bond lengths and angles in analogous thiadiazole derivatives .
  • 2D NMR (COSY, HSQC): Differentiate overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:
Discrepancies may stem from:

  • Assay variability: Differences in cell lines (e.g., primary vs. immortalized) or enzyme isoforms (COX-1 vs. COX-2) .
  • Sample purity: Trace solvents (e.g., DMSO) or byproducts from incomplete synthesis can skew results .
    Mitigation strategies:
  • Orthogonal assays: Validate activity using complementary methods (e.g., fluorescence polarization alongside ELISA).
  • Theoretical alignment: Link results to structure-activity relationship (SAR) models or computational predictions to identify outliers .

Advanced: What computational tools optimize synthesis or target interactions?

Answer:

  • Retrosynthetic planning: AI tools (e.g., BenchChem’s template-based models) propose feasible routes by analyzing reaction databases .
  • Molecular dynamics (MD): Simulate binding stability using software like GROMACS. For example, highlights COMSOL Multiphysics for reaction optimization .
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity to guide derivative design .

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